

Xanthoepocin (C₃₀H₂₂O₁₄): A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Xanthoepocin*

Cat. No.: *B1238101*

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Abstract

Xanthoepocin, a dimeric naphtho-γ-pyrone with the molecular formula C₃₀H₂₂O₁₄, is a fungal secondary metabolite with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its potential as an antimicrobial and enzyme inhibitor. Detailed experimental protocols for its isolation and characterization are provided, alongside visualizations of its mechanism of action.

Chemical Structure and Identification

Xanthoepocin is a homodimer composed of two naphthopyrone scaffolds.^[1] Its complex polycyclic structure has been elucidated through various spectroscopic techniques.

IUPAC Name: 14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.0^{3,8}.0^{12,14}]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.0^{3,8}.0^{12,14}]pentadeca-1(10),2,6,8-tetraene-4,11-dione

Chemical Identifiers:

- CAS Number: 307494-35-5

- PubChem CID: 5482316
- ChEBI ID: CHEBI:202858

Molecular Formula: C₃₀H₂₂O₁₄

Canonical SMILES:

CC1=CC2=C(C=C1)C3=C(C(=O)OC2)C(O)C(C4(C(O)C5=C(OC(=O)C6=C5C=C(C=C6)C)C=C4)O)(OC)O3)O

InChI Key: KJPAOKCLRDGPMI-UHFFFAOYSA-N

Physicochemical Properties

Xanthoepocin is a yellow pigment and is notably photolabile, degrading under blue light irradiation. [2][3] This property is crucial to consider during its isolation, handling, and for its potential applications in photodynamic therapy.

Property	Value	Source
Molecular Weight	606.5 g/mol	PubChem
Monoisotopic Mass	606.10095537 Da	PubChem
Appearance	Light-yellow solid	[2]
Photoreactivity	Produces singlet oxygen under blue light irradiation	[2][3][4]
Fluorescence	Emits at λ_{max} = 516 nm with a quantum yield of Φ_{em} = 0.0099	[5]
Singlet Oxygen Production	Quantum yield ($\Phi\Delta$) of 0.078 in deuterated methanol	[5]

Biological Activity and Mechanism of Action

Xanthoepocin exhibits a range of biological activities, primarily as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Activity

Xanthoepocin is a potent antibiotic against Gram-positive bacteria, including multidrug-resistant strains.[2][3] It has also demonstrated activity against pathogenic yeasts.[6][7] Its efficacy is significantly enhanced when protected from light, indicating that its primary antibiotic mechanism is not solely dependent on its photosensitizing properties.

Organism	Strain	MIC (µg/mL)	MIC (µM)	Source
Staphylococcus aureus	ATCC 29213	0.313	0.52	[2][5]
Staphylococcus aureus	Methicillin-resistant (MRSA)	0.313	0.52	[2][5]
Enterococcus faecium	Linezolid and vancomycin-resistant (LVRE)	0.078 - 0.313	0.13 - 0.52	[2][5]

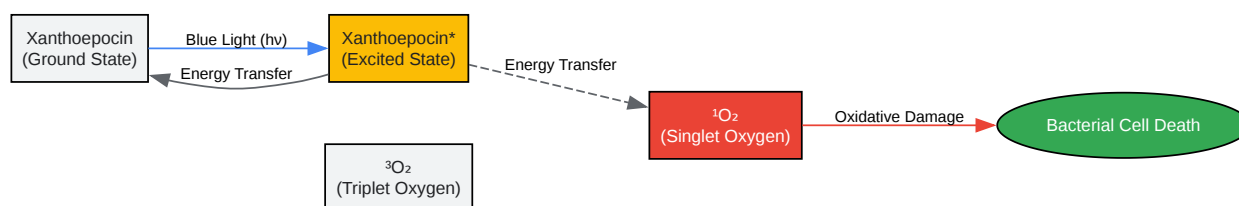
Enzyme Inhibition

Xanthoepocin has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a key enzyme implicated in type II diabetes, obesity, and cancer.[1]

- Mechanism: **Xanthoepocin** acts as a mixed-type inhibitor, binding to an allosteric site at the interface of the N- and C-terminal domains of hPTP1B.[1]
- Effect: This binding locks the WPD loop of the enzyme in a closed conformation, which prevents substrate binding and catalysis.[1]
- Inhibitory Constants:
 - IC₅₀: 8.8 ± 1.0 µM[1]
 - k_i: 5.5 µM[1]
 - αk_i: 6.6 µM[1]

Photodynamic Activity

Upon irradiation with blue light, **xanthoepocin** acts as a photosensitizer, generating reactive oxygen species (ROS), specifically singlet oxygen ($^1\text{O}_2$).^{[2][3][4][5]} This property suggests its potential application in antimicrobial photodynamic therapy (aPDT), a light-based approach to eradicate localized infections.



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Caption: Photodynamic activity of **Xanthoepocin**.

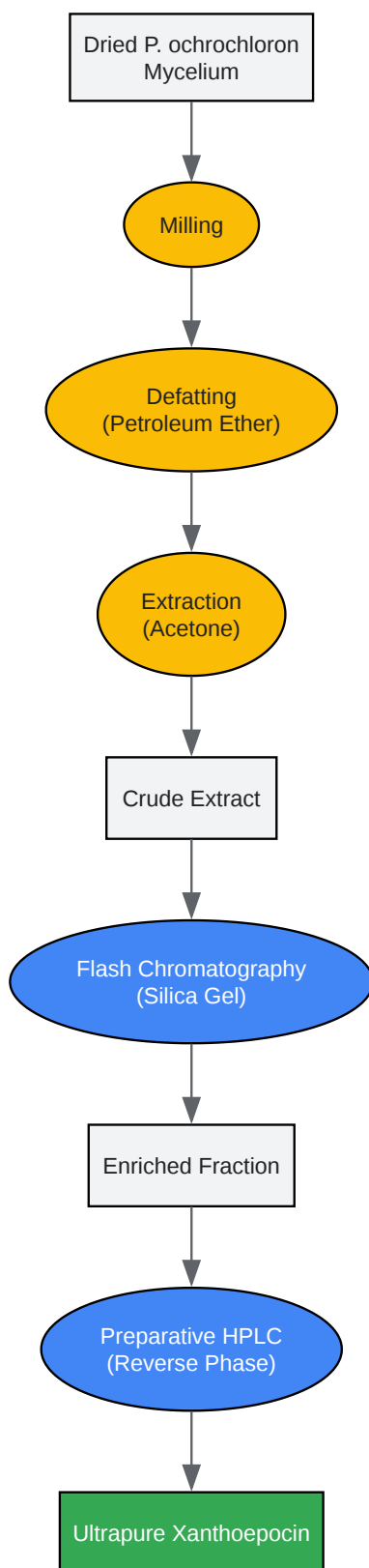
Experimental Protocols

Isolation and Purification of Xanthoepocin from *Penicillium ochrochloron*

This protocol is adapted from Vrabl et al. (2022).^[2] All steps should be performed with protection from light to prevent degradation of **xanthoepocin**.

1. Mycelium Preparation and Extraction: a. Fine-mill dried mycelium of *P. ochrochloron*. b. Defat the milled mycelium with petroleum ether (3 x volume, with 30 min ultrasonication for each wash). c. Extract the defatted mycelium with acetone (3 x volume, with 30 min ultrasonication for each extraction). d. Combine the acetone fractions and concentrate under vacuum to obtain a viscous extract.
2. Flash Chromatography: a. Subject the crude acetone extract to flash chromatography on a silica gel column. b. Elute with an appropriate solvent system to enrich the fraction containing **xanthoepocin**. The original study does not specify the elution gradient, which would need to be optimized.
3. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the enriched fraction using preparative HPLC with a reverse-phase column. b. Use a suitable mobile phase

gradient (e.g., water/acetonitrile or water/methanol with a possible acid modifier like formic acid, to be optimized) to isolate ultrapure **xanthoepocin**. c. Collect the fraction corresponding to the **xanthoepocin** peak and evaporate the solvent to yield a light-yellow solid.



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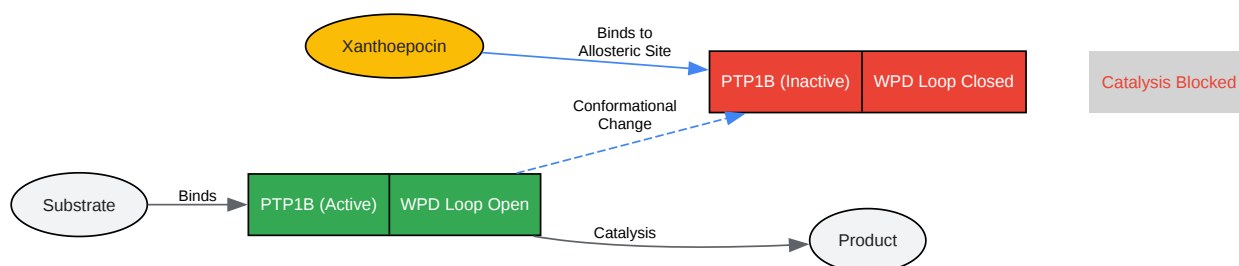
Caption: Workflow for the isolation of **Xanthoepocin**.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of **xanthoepocin** and to study its photostability.

Signaling Pathway Inhibition: Allosteric Modulation of PTP1B

The inhibitory action of **Xanthoepocin** on PTP1B provides a promising avenue for therapeutic development. The allosteric nature of this inhibition offers potential for greater selectivity compared to active-site inhibitors.



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Caption: Allosteric inhibition of PTP1B by **Xanthoepocin**.

Future Perspectives

The dual functionality of **Xanthoepocin** as a potent antibiotic and a specific enzyme inhibitor, coupled with its photosensitizing properties, makes it a highly promising lead compound for further investigation. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: To optimize its antibacterial potency and selectivity.
- In vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential in animal models.
- Development of Photodynamic Therapy Protocols: To harness its light-activated antimicrobial properties for clinical applications.
- Elucidation of Further Biological Targets: To fully understand its mechanism of action and potential off-target effects.

This comprehensive technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted potential of **Xanthoepocin**.

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